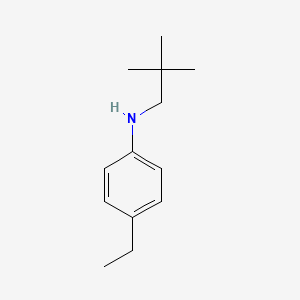

N-(2,2-dimethylpropyl)-4-ethylaniline

Description

N-(2,2-Dimethylpropyl)-4-ethylaniline is a tertiary aromatic amine characterized by a 4-ethyl-substituted aniline core and a branched 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol. Such compounds are often intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-4-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAWNNQIRZSVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-ethylaniline typically involves the alkylation of 4-ethylaniline with 2,2-dimethylpropyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-4-ethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Steric and Electronic Properties

- Neopentyl vs. Benzyl Groups : The neopentyl group in the target compound offers greater steric hindrance compared to the benzyl group in N-benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline . This may reduce nucleophilic reactivity at the nitrogen atom but enhance thermal stability.

- Halogenation: N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline incorporates chlorine atoms, increasing molecular weight and polarity compared to the non-halogenated target compound. Halogens typically enhance lipophilicity and may influence biological activity or binding affinity .

- Acetamide Functionalization: The acetamide group in 2-(4-ethylanilino)-N-(4-isopropylphenyl)-2,2-diphenylacetamide introduces hydrogen-bonding capability, contrasting with the tertiary amine in the target compound. This difference could significantly alter solubility and pharmacological profiles .

Research Findings and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent, limiting direct comparisons.

- Biological Relevance : Halogenated analogs (e.g., ) are more likely to exhibit bioactivity, while acetamide derivatives () may serve as protease inhibitors or kinase modulators due to their hydrogen-bonding motifs.

Biological Activity

N-(2,2-dimethylpropyl)-4-ethylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional group attached to a substituted ethyl chain. The presence of the dimethylpropyl group enhances its lipophilicity, which may influence its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as both a substrate and an inhibitor, impacting various biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.

- Receptor Modulation : The compound can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.

- Biology : Studied for its potential to elucidate enzyme interactions and metabolic pathways.

- Industrial Use : Employed in the production of dyes, pigments, and other chemical products.

Case Studies

- Enzyme Interaction Study : A study investigated the inhibition of cytochrome P450 enzymes by various alkyl-substituted anilines. Results indicated that certain substitutions could enhance inhibitory effects, suggesting potential applications in drug design.

- Antibacterial Efficacy : A comparative analysis of substituted anilines demonstrated that compounds with bulky side chains exhibited increased antibacterial activity against Gram-positive bacteria. This aligns with the structural characteristics of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.